molecular formula C19H24N4O4S B2406829 N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide CAS No. 899944-64-0

N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide

Numéro de catalogue: B2406829
Numéro CAS: 899944-64-0
Poids moléculaire: 404.49
Clé InChI: PNINXOXXYVLSBA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide belongs to a class of pyrazole derivatives known for their diverse biological activities. This article will explore the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Synthesis

The synthesis of pyrazole derivatives typically involves multi-step reactions that can include cyclization and functionalization processes. For this specific compound, the synthetic route would likely involve the formation of the thieno[3,4-c]pyrazole core followed by the introduction of substituents such as the m-tolyl and isopentyloxalamide groups.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have been reported to inhibit key oncogenic pathways, particularly in cancers associated with BRAF(V600E) mutations. The compound in focus may display similar inhibitory effects on tumor cell proliferation and survival mechanisms through modulation of signaling pathways like EGFR and Aurora-A kinase .

Anti-inflammatory Effects

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. Studies indicate that thieno[3,4-c]pyrazole compounds can reduce inflammation markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in various models . The compound's structure suggests potential interactions with inflammatory mediators, leading to its effectiveness in mitigating inflammatory responses.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. Compounds structurally related to this compound have shown activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key factors influencing activity include:

  • Substituent Positioning : Variations in the position and type of substituents on the pyrazole ring can significantly alter potency and selectivity.
  • Functional Groups : The presence of electron-withdrawing or donating groups can enhance or diminish biological activity.

A comparative analysis of similar compounds can help elucidate these relationships.

Case Studies

  • Antitumor Efficacy : A study evaluated a series of thieno[3,4-c]pyrazole derivatives against various cancer cell lines, demonstrating that modifications at the 5-position significantly enhanced cytotoxicity .
  • Anti-inflammatory Mechanisms : In vivo studies showed that a related compound reduced paw edema in rat models by inhibiting pro-inflammatory cytokines .
  • Antimicrobial Testing : A derivative exhibited potent activity against Staphylococcus aureus in vitro, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Data Summary

Biological ActivityMechanismReference
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryInhibition of NO and TNF-α
AntimicrobialDisruption of cell membranes

Propriétés

IUPAC Name

N-(3-methylbutyl)-N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-12(2)7-8-20-18(24)19(25)21-17-15-10-28(26,27)11-16(15)22-23(17)14-6-4-5-13(3)9-14/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNINXOXXYVLSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.